N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide
Description
N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a thiazole-based carboxamide derivative featuring a 4-methyl-substituted thiazole core, a butyl group on the amide nitrogen, and a 3-phenylureido moiety at position 2. Thiazole carboxamides are widely explored for their diverse biological activities, including anticancer, anti-angiogenic, and enzyme inhibitory properties . This compound’s structure positions it within a class of molecules where substituent variations critically influence pharmacological profiles. Below, we compare its structural and functional attributes with analogous compounds, emphasizing structure-activity relationships (SAR) and biological performance.
Properties
IUPAC Name |
N-butyl-4-methyl-2-(phenylcarbamoylamino)-1,3-thiazole-5-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N4O2S/c1-3-4-10-17-14(21)13-11(2)18-16(23-13)20-15(22)19-12-8-6-5-7-9-12/h5-9H,3-4,10H2,1-2H3,(H,17,21)(H2,18,19,20,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TUPZWNOYYNEESL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC(=O)C1=C(N=C(S1)NC(=O)NC2=CC=CC=C2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
332.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide typically involves the reaction of a thiazole derivative with a phenylurea compound. The process generally includes the following steps:
Formation of Thiazole Ring: The thiazole ring is synthesized through a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
Urea Formation: The phenylurea moiety is introduced by reacting an isocyanate with an amine.
Coupling Reaction: The final step involves coupling the thiazole derivative with the phenylurea compound under controlled conditions, often using a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring or the phenylurea moiety.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, under anhydrous conditions.
Substitution: Halogenating agents, nucleophiles like amines or thiols, under mild to moderate temperatures.
Major Products Formed
Oxidation: Oxidized thiazole derivatives.
Reduction: Reduced thiazole or phenylurea derivatives.
Substitution: Substituted thiazole or phenylurea derivatives with various functional groups.
Scientific Research Applications
N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory, antimicrobial, and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as conductivity or fluorescence.
Mechanism of Action
The mechanism of action of N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways and molecular targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues and Substituent Effects
Position 2 Modifications
- 3-Phenylureido vs. N-(3-methoxyphenyl)-4-methyl-2-(2-propyl-4-pyridinyl)thiazole-5-carboxamide (3k): Replacing phenylureido with a 4-pyridinyl group (as in 3k) shifts the mechanism toward anti-angiogenic pathways, demonstrating potent inhibition of HUVEC migration and tumor growth at 30 mg/kg/day, comparable to Vandetanib .
N-Substituent Variations
- Butyl vs. Trimethoxyphenyl (Compound 2a): Substitution with a 3,4,5-trimethoxyphenyl group (as in 2a) enhances COX inhibition, showing 50–70% inhibition in LX-2 and Hek293t cells compared to 5-FU .
Position 4 and 5 Modifications
- Methyl vs. Trifluoromethyl Groups :
- 4-Methyl (Target Compound) : The methyl group at position 4 is a common feature in thiazole carboxamides, optimizing steric compatibility with enzyme active sites.
- 4-Trifluoromethyl () : Introducing a trifluoromethyl group at position 4 (e.g., 2-phenyl-4-trifluoromethyl derivatives) boosts anticancer activity to 48% in A-549 lung cancer cells, highlighting the role of electron-withdrawing groups in enhancing potency .
Anticancer Activity
- Mechanistic Insights :
Cardiac Activity
- Schering Corp Derivatives () : N-ethyl or N-methyl 2-(4'-pyridinyl)thiazole-5-carboxamides enhance cardiac contractility, suggesting pyridinyl groups at position 2 may target cardiovascular pathways .
Biological Activity
N-butyl-4-methyl-2-(3-phenylureido)thiazole-5-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological mechanisms, and potential therapeutic applications, supported by relevant data and case studies.
Synthesis and Chemical Structure
The synthesis of this compound typically involves several key steps:
- Formation of Thiazole Ring : The thiazole ring is synthesized via a cyclization reaction involving a thioamide and a haloketone under acidic or basic conditions.
- Urea Formation : The phenylurea moiety is introduced by reacting an isocyanate with an amine.
- Coupling Reaction : The final step involves coupling the thiazole derivative with the phenylurea compound, often using a coupling agent like EDCI in the presence of a base.
The biological activity of this compound is attributed to its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways depend on the specific application and biological context.
Enzyme Inhibition and Receptor Modulation
Research has indicated that this compound exhibits potential as an enzyme inhibitor or receptor modulator. Its interactions have been studied in various biological contexts, including:
- Anti-inflammatory Activity : Preliminary studies suggest that this compound may reduce inflammation through inhibition of pro-inflammatory cytokines.
- Antimicrobial Properties : It has shown effectiveness against certain bacterial strains, indicating potential as an antimicrobial agent.
- Anticancer Activity : The compound has been explored for its ability to inhibit cancer cell proliferation, suggesting a role in cancer therapy.
Comparative Analysis with Similar Compounds
To understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
| Compound Name | Structural Characteristics | Biological Activity |
|---|---|---|
| Thiazole Derivatives | Contains thiazole ring | Varies; some show anticancer activity |
| Phenylurea Derivatives | Contains phenylurea group | Often used in herbicides; some exhibit anti-inflammatory properties |
| This compound | Unique combination of thiazole and phenylurea | Potential anti-inflammatory, antimicrobial, and anticancer activities |
Case Studies and Research Findings
Recent studies have highlighted the biological activity of this compound:
- Anti-inflammatory Study : A study demonstrated that this compound significantly reduced levels of inflammatory markers in vitro, suggesting its potential use in treating inflammatory diseases.
- Antimicrobial Efficacy : In vitro testing against various bacterial strains revealed that the compound exhibited notable antibacterial activity, especially against resistant strains .
- Cancer Cell Proliferation Inhibition : Research indicated that this compound effectively inhibited the proliferation of certain cancer cell lines in vitro, highlighting its potential as a therapeutic agent in oncology.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
